Compound Description: This compound is a β-amino acid analogue of the amyloidogenic AS(6-7) peptide sequence. Research indicates that incorporating this compound into the peptide sequence inhibits amyloid fibril formation. [] This suggests potential applications in developing therapeutics for amyloid-related diseases.
Relevance: This compound shares a similar structure with 2-(Aminomethyl)-3-phenylbutan-1-ol, specifically the 2-(aminomethyl) group and the aryl substitution at the 3-position. The key structural difference lies in the presence of a carboxylic acid group instead of the butanol chain in the main compound. This difference highlights the impact of subtle structural modifications on biological activity and therapeutic potential. []
2-(Aminomethyl)-3-arylindoles
Compound Description: This class of compounds is synthesized using a palladium-catalyzed approach, employing 3-(o-trifluoroacetamidoaryl)-1-propargylic alcohols, amines, and aryl iodides as starting materials. [, ] The synthesis highlights a novel method for creating these indole derivatives, potentially offering advantages in terms of efficiency and versatility.
3-Methylbutanal
Compound Description: This compound, along with 3-methylbutan-1-ol, is recognized for its "malty" aroma contribution in Swiss Raclette-type cheese and various fermentation processes. [] Research investigates its formation pathway, revealing the involvement of leucine, α-ketoisocaproic acid, and α-ketoglutaric acid. [] Understanding the production of these aroma compounds is crucial for controlling flavor profiles in food products.
Relevance: While not directly sharing the core structure of 2-(Aminomethyl)-3-phenylbutan-1-ol, the research on 3-methylbutanal focuses on flavor compounds derived from similar starting materials and biochemical pathways as those potentially relevant to the main compound. This indirect connection arises from the shared interest in the chemical space of alcohols and their derivatives, highlighting the diverse applications of organic chemistry in various fields, including food science. []
3-Methylbutan-1-ol
Compound Description: Similar to 3-methylbutanal, this compound also contributes to the "malty" aroma profile in various food products and fermentation processes. [] Research investigating its formation pathway reveals its close connection to 3-methylbutanal, suggesting shared metabolic precursors and enzymatic reactions. [] This knowledge contributes to a deeper understanding of flavor development in fermented foods.
Relevance: Although not structurally analogous to 2-(Aminomethyl)-3-phenylbutan-1-ol, the research on 3-methylbutan-1-ol intersects with the main compound through the shared focus on alcohols and their derivatives. This indirect link highlights the broad relevance of organic chemistry in diverse areas, including flavor chemistry and food science. []
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